Pyrimido[5,4-F][1,4]oxazepine
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Overview
Description
Pyrimido[5,4-F][1,4]oxazepine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system that includes both pyrimidine and oxazepine moieties. The unique structure of this compound makes it a versatile scaffold for the development of various bioactive molecules, particularly kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[5,4-F][1,4]oxazepine can be achieved through several methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives. For example, using 1,4-dioxane as the solvent yields 2-pyrimidinyloxy-N-arylbenzylamines, while dimethyl sulfoxide (DMSO) as the solvent affords N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines or dibenzo[b,f][1,4]oxazepine derivatives .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve microwave-assisted synthesis, which allows for rapid and efficient production. This method typically involves the reaction of amines, pyrimidines, and aldehydes under microwave irradiation to produce the desired oxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[5,4-F][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce reduced oxazepine derivatives .
Scientific Research Applications
Chemistry: Pyrimido[5,4-F][1,4]oxazepine serves as a versatile template for the development of kinase inhibitors. These inhibitors are crucial in the study of signal transduction pathways and have potential therapeutic applications in cancer treatment .
Biology: In biological research, this compound derivatives are used to study enzyme inhibition and protein interactions. Their ability to selectively inhibit specific kinases makes them valuable tools in cellular biology .
Medicine: Medically, this compound derivatives are being explored for their potential as anticancer agents. Their ability to inhibit kinases involved in cell proliferation and survival pathways makes them promising candidates for drug development .
Industry: In the industrial sector, this compound derivatives are used in the synthesis of various pharmaceuticals and agrochemicals. Their unique chemical properties make them suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of pyrimido[5,4-F][1,4]oxazepine derivatives primarily involves the inhibition of specific kinases. These compounds bind to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine ring system but differs in the substitution pattern and specific functional groups.
Pyrimido[4,5-b][1,4]benzoxazepine: This compound has a similar fused ring system but with different positions of nitrogen and oxygen atoms.
Uniqueness: Pyrimido[5,4-F][1,4]oxazepine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to serve as a versatile template for kinase inhibitors sets it apart from other similar compounds .
Properties
CAS No. |
574003-58-0 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[5,4-f][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-11-7-6(3-8-1)4-9-5-10-7/h1-5H |
InChI Key |
OTHSPEYWICMAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC=C2C=N1 |
Origin of Product |
United States |
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